molecular formula C6H15ClN2O2S B13616390 1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride

1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride

Cat. No.: B13616390
M. Wt: 214.71 g/mol
InChI Key: MLKUUPJOQAHAJK-FYZOBXCZSA-N
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Description

1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methanesulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, often using methanesulfonyl chloride in the presence of a base.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: Similar structure but lacks the methanesulfonyl group.

    (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Contains a piperazine ring instead of a pyrrolidine ring.

Uniqueness

1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride is unique due to the presence of both the methanesulfonyl and methanamine groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1

InChI Key

MLKUUPJOQAHAJK-FYZOBXCZSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CN.Cl

Canonical SMILES

CS(=O)(=O)N1CCCC1CN.Cl

Origin of Product

United States

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